1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with a triazine ring
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazine core have been reported to have various targets, including kinases in cancer therapy .
Mode of Action
Compounds with a similar 1,2,4-triazine core have been reported to interact with their targets in various ways, such as inhibiting the cap-dependent endonuclease within the polymerase pa subunit of influenza a and b viruses .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, such as the replication and transcription of the segmented, single-stranded viral rna genome in the case of influenza a and b viruses .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, such as protection after 05h at 100mg/kg dose and a maximal dose of 300mg/kg after 40h .
Result of Action
Similar compounds have been reported to have various effects, such as reducing the viral titers and alleviating influenza symptoms .
Action Environment
Similar compounds have been reported to have various environmental influences, such as the high thermal stability (>220 °c) and lower sensitivity, which can potentially be used as high-performing thermally stable secondary energetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes microwave irradiation to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and solid-phase synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal, anticancer, and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Uniqueness
1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-6-24-8-7-20-14-16-12-11(21(14)10(3)9(2)17-20)13(22)19(5)15(23)18(12)4/h10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAHJYVTTHDRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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